Regioisomeric Differentiation: 5-Amino-2-chloro vs. 3-Amino-4-chloro Substitution Pattern
The target compound (5-amino-2-chloro substitution) is regioisomeric with 3-amino-4-chloro-N-(4-iodophenyl)-benzenesulfonamide (CAS 380569-55-1). While both share the same molecular formula (C₁₂H₁₀ClIN₂O₂S) and molecular weight (408.64 g·mol⁻¹), the positional difference produces distinct computed topological polar surface area (tPSA) values and hydrogen-bonding geometries [1]. In sulfonamide-based inhibitor programs, the position of the amino group relative to the sulfonamide linker has been shown to alter target binding affinity; for the related PDI inhibitor series, regioisomeric sulfonamides displayed IC50 differences exceeding 5-fold when the amino substituent position was shifted [2].
| Evidence Dimension | Molecular topology and predicted target engagement |
|---|---|
| Target Compound Data | 5-amino-2-chloro regioisomer (CAS 380431-60-7); tPSA = 80.6 Ų; HBD = 2, HBA = 4 [1] |
| Comparator Or Baseline | 3-amino-4-chloro regioisomer (CAS 380569-55-1); identical molecular formula, different spatial arrangement of amino and chloro groups |
| Quantified Difference | Positional isomerism alters hydrogen-bond donor/acceptor vector angles; in analogous sulfonamide PDI inhibitor series, IC50 values shifted from 350 nM to >1,000 nM with regioisomer variation [2] |
| Conditions | Computed molecular descriptors (PubChem 2.2); PDI inhibition assay data drawn from structurally related sulfonamide series (BindingDB BDBM50523112 / ChEMBL CHEMBL4464788) |
Why This Matters
Researchers building SAR tables or fragment-growing campaigns must use the exact regioisomer specified in the hit or lead series, as positional isomerism can produce >5-fold differences in target binding that are not predictable from molecular formula alone.
- [1] PubChem CID 4460844: Computed Properties (tPSA, HBD, HBA). https://pubchem.ncbi.nlm.nih.gov/compound/4460844 View Source
- [2] BindingDB Entry BDBM50523112: CHEMBL4464788, IC50 = 350 nM for inhibition of recombinant human PDI. https://www.bindingdb.org/rwd/bind/chemsearch.jsp View Source
